N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenyl group, an ethyl linker, and a thiophene sulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and materials science for developing new functional materials .
Mechanism of Action
The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are crucial for binding to these targets, while the thiophene sulfonamide moiety contributes to the compound’s overall stability and activity. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- 1-(2-fluorophenyl)piperazine
- 4-(2-fluorophenyl)piperazin-1-yl)methanone
- 2-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidine .
Uniqueness
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide stands out due to its unique combination of a piperazine ring, fluorophenyl group, and thiophene sulfonamide moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2S2/c1-14-6-7-17(24-14)25(22,23)19-8-9-20-10-12-21(13-11-20)16-5-3-2-4-15(16)18/h2-7,19H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDXCHDYZLSNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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